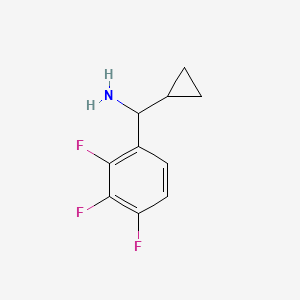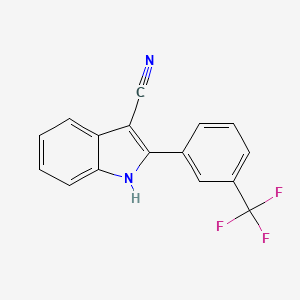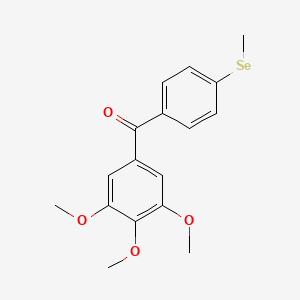
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone is a compound that features a unique combination of a methylselanyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-(methylselanyl)benzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form a selenoxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the methoxy groups, allowing for nucleophilic substitution.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone is not fully understood, but it is believed to involve interactions with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, while the methylselanyl group may interact with enzymes involved in redox reactions. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)amine: Similar structure but with an amine group instead of a carbonyl group.
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)ethane: Similar structure but with an ethane group instead of a carbonyl group.
Uniqueness
(4-(Methylselanyl)phenyl)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of both the methylselanyl and trimethoxyphenyl groups
Properties
Molecular Formula |
C17H18O4Se |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(4-methylselanylphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O4Se/c1-19-14-9-12(10-15(20-2)17(14)21-3)16(18)11-5-7-13(22-4)8-6-11/h5-10H,1-4H3 |
InChI Key |
UXPNPCSYVOMKCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



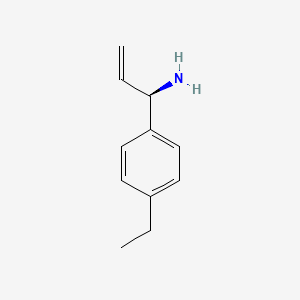
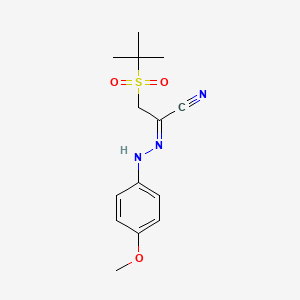
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
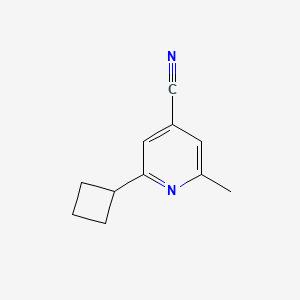
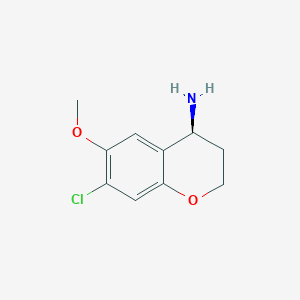
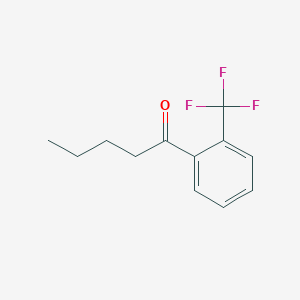
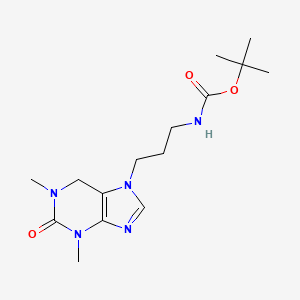
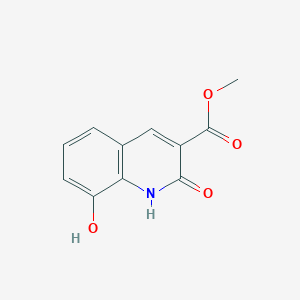


![(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053287.png)
